Cas no 1261865-78-4 (3-(3'-Methoxy-4'-(trifluoromethoxy)phenyl)propionaldehyde)

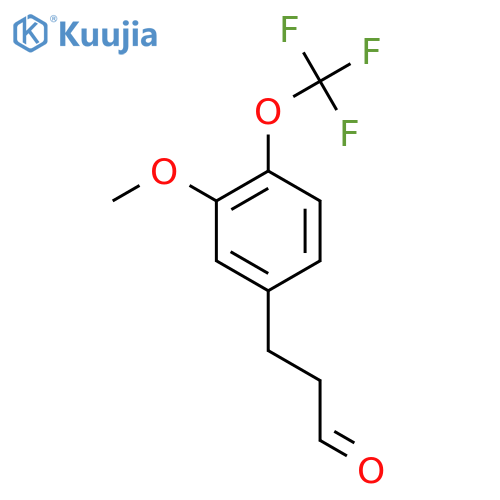

1261865-78-4 structure

商品名:3-(3'-Methoxy-4'-(trifluoromethoxy)phenyl)propionaldehyde

CAS番号:1261865-78-4

MF:C11H11F3O3

メガワット:248.198454141617

CID:4988092

3-(3'-Methoxy-4'-(trifluoromethoxy)phenyl)propionaldehyde 化学的及び物理的性質

名前と識別子

-

- 3-(3'-Methoxy-4'-(trifluoromethoxy)phenyl)propionaldehyde

-

- インチ: 1S/C11H11F3O3/c1-16-10-7-8(3-2-6-15)4-5-9(10)17-11(12,13)14/h4-7H,2-3H2,1H3

- InChIKey: JTBQGIHTPZGOTK-UHFFFAOYSA-N

- ほほえんだ: FC(OC1C=CC(=CC=1OC)CCC=O)(F)F

計算された属性

- 水素結合ドナー数: 0

- 水素結合受容体数: 6

- 重原子数: 17

- 回転可能化学結合数: 5

- 複雑さ: 243

- 疎水性パラメータ計算基準値(XlogP): 2.4

- トポロジー分子極性表面積: 35.5

3-(3'-Methoxy-4'-(trifluoromethoxy)phenyl)propionaldehyde 価格詳細 >>

| エンタープライズ | No. | 商品名 | Cas No. | 清らかである | 仕様 | 価格 | 更新日時 | 問い合わせ |

|---|---|---|---|---|---|---|---|---|

| Alichem | A013002092-250mg |

3-(3'-Methoxy-4'-(trifluoromethoxy)phenyl)propionaldehyde |

1261865-78-4 | 97% | 250mg |

484.80 USD | 2021-07-04 | |

| Alichem | A013002092-500mg |

3-(3'-Methoxy-4'-(trifluoromethoxy)phenyl)propionaldehyde |

1261865-78-4 | 97% | 500mg |

823.15 USD | 2021-07-04 | |

| Alichem | A013002092-1g |

3-(3'-Methoxy-4'-(trifluoromethoxy)phenyl)propionaldehyde |

1261865-78-4 | 97% | 1g |

1,564.50 USD | 2021-07-04 |

3-(3'-Methoxy-4'-(trifluoromethoxy)phenyl)propionaldehyde 関連文献

-

Yue Guo,Bochen Liu,Zhao Chen,Weidong Song,Naifan Tian,Wenhai Wu,Xiaokun Fan,Yunfeng Zhan,Fanyuan Meng,Qingguang Zeng J. Mater. Chem. C, 2021,9, 10381-10387

-

Tania Romero-Morcillo,Francisco Javier Valverde-Muñoz,Lucía Piñeiro-López,M. Carmen Muñoz,Tomás Romero,Pedro Molina,José A. Real Dalton Trans., 2015,44, 18911-18918

-

Pengchong Xue,Jiabao Sun,Peng Chen,Peng Gong,Boqi Yao,Zhenqi Zhang,Chong Qian,Ran Lu J. Mater. Chem. C, 2015,3, 4086-4092

-

Xiao-Fei Qiao,Jia-Cai Zhou,Jia-Wen Xiao,Ye-Fu Wang,Ling-Dong Sun,Chun-Hua Yan Nanoscale, 2012,4, 4611-4623

1261865-78-4 (3-(3'-Methoxy-4'-(trifluoromethoxy)phenyl)propionaldehyde) 関連製品

- 2228111-09-7(3-hydroxy-3-2-(methoxymethyl)oxan-2-ylpropanoic acid)

- 2138816-89-2(2-(2-Bromoethenyl)-4-ethoxyphenol)

- 1866606-32-7(2-(tert-butoxy)-3,3-dimethylbutanoic acid)

- 2172597-50-9(2-1-(4-cyanobutyl)-5-(difluoromethyl)-1H-1,2,3-triazol-4-ylacetamide)

- 1261646-33-6(2-Chloro-4-(difluoromethyl)benzonitrile)

- 2229286-46-6(3-(3-chloroprop-1-en-2-yl)-2-(trifluoromethyl)pyridine)

- 1805097-93-1(5-(Fluoromethyl)-4-methoxy-3-(trifluoromethoxy)pyridine-2-acetic acid)

- 2172587-36-7(4-(1-amino-3-methoxycyclobutyl)oxan-4-ol)

- 55290-64-7(Dimethipin)

- 866150-84-7(1-Benzyl-N-(2,4-dinitrophenyl)piperidin-4-amine)

推奨される供給者

Shanghai Aoguang Biotechnology Co., Ltd

ゴールドメンバー

中国のサプライヤー

大量

上海贤鼎生物科技有限公司

ゴールドメンバー

中国のサプライヤー

大量

Nanjing jingzhu bio-technology Co., Ltd.

ゴールドメンバー

中国のサプライヤー

大量

Hebei Ganmiao New material Technology Co., LTD

ゴールドメンバー

中国のサプライヤー

大量

Taizhou Jiayin Chemical Co., Ltd

ゴールドメンバー

中国のサプライヤー

大量